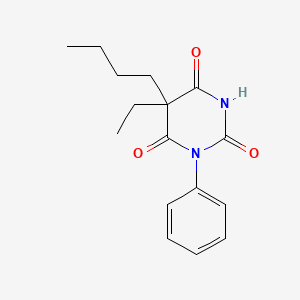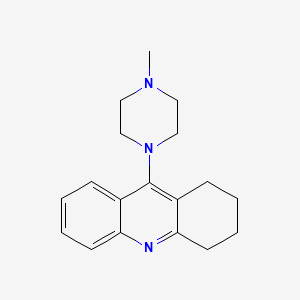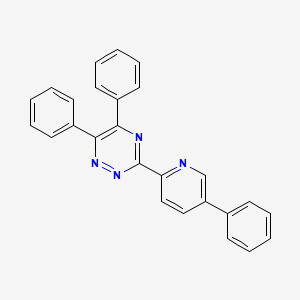
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes phenyl and pyridyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 5-phenyl-2-pyridyl hydrazine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to temperatures around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
科学研究应用
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting magnetic and electronic properties.
Biology: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its unique structure allows for the modification of functional groups to enhance biological activity.
Materials Science: It is investigated for its photoluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic structure and reactivity of the metal center. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
5-Phenyl-2-pyridyl-5,6-dihydro-1,2,4-triazolo[1,5-c]quinazolines: These compounds share a similar triazine core but differ in the attached functional groups and overall structure.
Biphenyl-3,5-diyl bis(tert-butyl nitroxides): These compounds have a biphenyl core with nitroxide groups, exhibiting different chemical and physical properties.
Uniqueness
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is unique due to its specific arrangement of phenyl and pyridyl groups around the triazine ring. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in coordination chemistry and materials science.
属性
分子式 |
C26H18N4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
5,6-diphenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine |
InChI |
InChI=1S/C26H18N4/c1-4-10-19(11-5-1)22-16-17-23(27-18-22)26-28-24(20-12-6-2-7-13-20)25(29-30-26)21-14-8-3-9-15-21/h1-18H |
InChI 键 |
AJVPAXRHHPAFSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


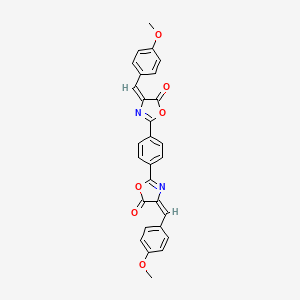

![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

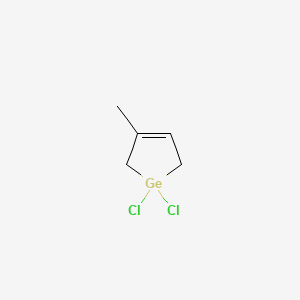
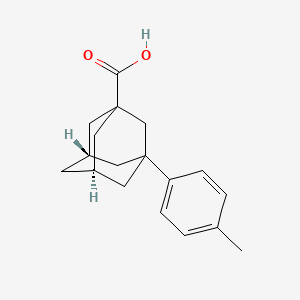

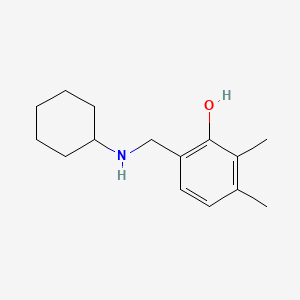
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
